Cas no 2092076-72-5 (5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole)

5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-bromo-3-fluorophenyl group. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and material science. The presence of both bromo and fluoro substituents enhances its reactivity, enabling selective cross-coupling reactions and further functionalization. The tetrazole moiety contributes to its stability and potential bioactivity, making it valuable in pharmaceutical research, such as in the development of enzyme inhibitors or bioactive scaffolds. Its well-defined molecular structure ensures consistent performance in organic synthesis, offering precise control in the design of complex molecules.
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole structure
2092076-72-5 structure
Product name:5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole
CAS No:2092076-72-5
MF:C7H4BrFN4
MW:243.035862922668
MDL:MFCD34187133
CID:5164064
PubChem ID:131599403

5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole
    • MDL: MFCD34187133
    • Inchi: 1S/C7H4BrFN4/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
    • InChI Key: IUOCZMPZUDHROT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C2N=NNN=2)=CC=1F

Computed Properties

  • Exact Mass: 241.96034g/mol
  • Monoisotopic Mass: 241.96034g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.5Ų
  • XLogP3: 1.9

5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
82R0054-1g
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole
2092076-72-5 96%
1g
¥8726.45 2024-04-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
82R0054-5g
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole
2092076-72-5 96%
5g
¥34958.27 2024-04-19
eNovation Chemicals LLC
Y1126402-1g
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole
2092076-72-5 95%
1g
$1115 2024-07-28
eNovation Chemicals LLC
Y1126402-1g
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole
2092076-72-5 95%
1g
$1115 2025-02-26
eNovation Chemicals LLC
Y1126402-5g
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole
2092076-72-5 95%
5g
$4475 2024-07-28
eNovation Chemicals LLC
Y1126402-5g
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole
2092076-72-5 95%
5g
$4475 2025-02-21
eNovation Chemicals LLC
Y1126402-1g
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole
2092076-72-5 95%
1g
$1115 2025-02-21
eNovation Chemicals LLC
Y1126402-5g
5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole
2092076-72-5 95%
5g
$4475 2025-02-26

Additional information on 5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole

Research Briefing on 5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole (CAS: 2092076-72-5) in Chemical Biology and Pharmaceutical Applications

The compound 5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole (CAS: 2092076-72-5) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, featuring both a tetrazole ring and halogenated phenyl group, exhibits unique physicochemical properties that make it valuable for drug discovery and medicinal chemistry applications. Recent studies have focused on its potential as a bioisostere for carboxylic acids and its role in modulating protein-ligand interactions.

Structural analysis of 2092076-72-5 reveals that the tetrazole moiety provides metabolic stability while maintaining hydrogen bonding capabilities similar to carboxyl groups. The bromo-fluoro substitution pattern on the phenyl ring offers strategic points for further chemical modifications, making this scaffold particularly versatile for structure-activity relationship (SAR) studies. Computational modeling suggests this compound may serve as an effective pharmacophore in kinase inhibitors and GPCR-targeting molecules.

In recent synthetic chemistry developments, researchers have optimized the preparation of 5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole through [2+3] cycloaddition reactions between 4-bromo-3-fluorobenzonitrile and sodium azide. The improved synthetic protocols now achieve yields exceeding 85% with excellent purity profiles, as demonstrated by HPLC-MS analysis. These advances have facilitated broader investigation of this compound in medicinal chemistry programs.

Biological evaluations have shown promising results for derivatives of 2092076-72-5 in targeting inflammatory pathways. Specifically, analogs incorporating this core structure have demonstrated nanomolar inhibition of COX-2 with significant selectivity over COX-1. The presence of both bromine and fluorine atoms appears to enhance binding affinity while maintaining favorable pharmacokinetic properties, as evidenced by recent in vivo ADME studies in rodent models.

The pharmaceutical industry has shown growing interest in this scaffold for CNS drug development. Recent patent applications disclose 5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole derivatives as potential treatments for neurodegenerative disorders, with particular focus on their ability to cross the blood-brain barrier. Molecular docking studies suggest these compounds may interact with multiple targets implicated in Alzheimer's disease pathology.

Future research directions for 2092076-72-5 include exploration of its metal-chelating properties for therapeutic applications and development as a PET radiotracer precursor. The presence of both nitrogen-rich heterocycle and halogen atoms makes this compound particularly suitable for these applications. Several research groups are currently investigating radiofluorinated derivatives for diagnostic imaging purposes.

In conclusion, 5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole represents a versatile scaffold with multiple applications in drug discovery. Its unique combination of structural features, synthetic accessibility, and demonstrated biological activity position it as an important building block in contemporary medicinal chemistry. Continued research on this compound and its derivatives is expected to yield novel therapeutic candidates in the coming years.

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Amadis Chemical Company Limited
(CAS:2092076-72-5)5-(4-Bromo-3-fluoro-phenyl)-2H-tetrazole
A1031139
Purity:99%/99%
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Price ($):1094.0/4381.0